molecular formula C15H13N B3356029 5-(2-Methylphenyl)-1H-indole CAS No. 646534-33-0

5-(2-Methylphenyl)-1H-indole

Cat. No.: B3356029
CAS No.: 646534-33-0
M. Wt: 207.27 g/mol
InChI Key: QTJWDCYMGQMCDJ-UHFFFAOYSA-N
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Description

5-(2-Methylphenyl)-1H-indole: is an organic compound belonging to the indole family, characterized by the presence of a 2-methylphenyl group attached to the 5-position of the indole ring. Indoles are a significant class of heterocyclic compounds found in various natural products and pharmaceuticals. The unique structure of this compound makes it an interesting subject for research in organic chemistry and its applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(2-Methylphenyl)-1H-indole typically involves the following steps:

    Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring. For this compound, 2-methylphenylhydrazine and an appropriate ketone are used.

    Palladium-Catalyzed Cross-Coupling: Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid derivative of 2-methylphenyl is coupled with a halogenated indole.

Industrial Production Methods:

Industrial production of this compound may involve large-scale Fischer indole synthesis or palladium-catalyzed cross-coupling reactions, optimized for high yield and purity. The choice of method depends on factors such as cost, availability of starting materials, and desired scale of production.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(2-Methylphenyl)-1H-indole can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding indole-2-carboxylic acids.

    Reduction: Reduction of this compound can be achieved using hydrogenation or metal hydrides, leading to the formation of 5-(2-Methylphenyl)-1H-indoline.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position, using reagents like halogens, nitrating agents, or sulfonating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), sulfonating agents (sulfuric acid).

Major Products:

    Oxidation: Indole-2-carboxylic acids.

    Reduction: 5-(2-Methylphenyl)-1H-indoline.

    Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Scientific Research Applications

Chemistry:

5-(2-Methylphenyl)-1H-indole is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds and pharmaceuticals. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology:

In biological research, this compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. It serves as a lead compound for the development of new drugs and therapeutic agents.

Medicine:

The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer, bacterial infections, and inflammatory conditions. Its ability to interact with biological targets makes it a promising candidate for drug development.

Industry:

In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its chemical properties make it suitable for various industrial applications, including materials science and polymer chemistry.

Mechanism of Action

The mechanism of action of 5-(2-Methylphenyl)-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or induce apoptosis in cancer cells. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound.

Comparison with Similar Compounds

    Indole: The parent compound of the indole family, lacking the 2-methylphenyl group.

    2-Methylindole: Similar to 5-(2-Methylphenyl)-1H-indole but with a methyl group at the 2-position of the indole ring.

    5-Phenylindole: Similar structure but with a phenyl group instead of a 2-methylphenyl group at the 5-position.

Uniqueness:

This compound is unique due to the presence of the 2-methylphenyl group at the 5-position of the indole ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and applications. Its unique structure allows for specific interactions with molecular targets, leading to potential therapeutic and industrial applications.

Properties

IUPAC Name

5-(2-methylphenyl)-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-11-4-2-3-5-14(11)12-6-7-15-13(10-12)8-9-16-15/h2-10,16H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJWDCYMGQMCDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC3=C(C=C2)NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80602480
Record name 5-(2-Methylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

646534-33-0
Record name 5-(2-Methylphenyl)-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80602480
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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